molecular formula C20H17FN4O2S B11264100 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

Cat. No.: B11264100
M. Wt: 396.4 g/mol
InChI Key: WJQQTCKPADYQLL-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, triazole, and thiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an alkyl halide.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the triazole intermediate.

    Formation of the thiazole ring: This is typically done by reacting the triazole intermediate with a thiourea derivative under acidic conditions.

    Coupling with 2-methoxybenzoyl chloride: The final step involves the acylation of the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the triazole and thiazole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE
  • N-{2-[2-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE
  • N-{2-[2-(3-IODOPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE

Uniqueness

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZAMIDE is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or iodo analogs.

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H17FN4O2S/c1-27-17-8-3-2-7-16(17)19(26)22-10-9-15-12-28-20-23-18(24-25(15)20)13-5-4-6-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,26)

InChI Key

WJQQTCKPADYQLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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